molecular formula C20H20N4O4S2 B2397454 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862807-10-1

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2397454
CAS No.: 862807-10-1
M. Wt: 444.52
InChI Key: NQGLQOSLNZHQOB-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. The compound features a benzamide core substituted with a sulfonyl group linked to a dihydroisoquinoline moiety and an oxadiazole ring with a methylthioethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide involves several key steps:

  • Formation of Dihydroisoquinoline: : This step typically involves the reduction of isoquinoline derivatives under catalytic hydrogenation conditions.

  • Sulfonylation: : Introduction of the sulfonyl group through a reaction with sulfonyl chlorides or related reagents in the presence of base.

  • Oxadiazole Formation: : The synthesis of the oxadiazole ring can be accomplished via cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

  • Final Coupling: : The final assembly involves coupling the oxadiazole moiety with the benzamide core, often using coupling reagents such as EDCI or HATU under mild conditions.

Industrial Production Methods

Industrial production may employ similar synthetic strategies but scaled up with optimized conditions for cost efficiency and yield. Common methods include continuous flow reactors for efficient sulfonylation and large-scale catalytic hydrogenation setups for dihydroisoquinoline formation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the dihydroisoquinoline moiety, forming N-oxides or other oxidized derivatives.

  • Reduction: : Reduction can occur at various functional groups, converting sulfonyl to thiol, or reducing oxadiazole derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the benzamide or oxadiazole rings.

Common Reagents and Conditions

  • Oxidation: : Reagents such as m-chloroperbenzoic acid (m-CPBA) or KMnO₄.

  • Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Typical reagents include halides for electrophilic substitution or amines for nucleophilic substitution.

Major Products

Oxidation and reduction products typically include N-oxides, thiols, and other reduced forms. Substitution products depend on the specific reagents used but could involve various substituted benzamides or oxadiazoles.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of larger, more complex molecules due to its reactive functional groups.

  • Catalysts: : Can be used in catalytic processes due to its unique structure.

Biology

  • Biochemical Studies: : Employed in the study of enzyme interactions and biochemical pathways.

  • Drug Discovery: : Investigated for its potential therapeutic properties in drug design.

Medicine

  • Pharmacology: : Explored for its potential effects on biological targets, such as receptors or enzymes.

  • Diagnostic Agents: : Used in the development of diagnostic tools and imaging agents.

Industry

  • Material Science: : Utilized in the development of new materials with specific chemical properties.

  • Agrochemicals: : Investigated for potential use in developing new pesticides or herbicides.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Similar compounds include:

  • N-sulfonylbenzamides: : Compounds with similar sulfonyl-benzamide structures but different substituents.

  • Isoquinoline Derivatives: : Compounds featuring the dihydroisoquinoline moiety with variations in other functional groups.

  • Oxadiazole Compounds: : Molecules containing the oxadiazole ring but differing in other parts of the structure.

Unique Aspects

  • Functional Group Diversity: : Combines several reactive functional groups within a single molecule, offering unique reactivity profiles.

  • Potential for Multifunctional Applications: : Its structure supports a wide range of applications across different scientific fields.

And there you have it, a detailed dive into 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide. Fascinating, huh?

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-29-13-18-22-23-20(28-18)21-19(25)15-6-8-17(9-7-15)30(26,27)24-11-10-14-4-2-3-5-16(14)12-24/h2-9H,10-13H2,1H3,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGLQOSLNZHQOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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